molecular formula C6H5Cl2NO2S B1584498 N,N-Dichlorobenzenesulfonamide CAS No. 473-29-0

N,N-Dichlorobenzenesulfonamide

Cat. No. B1584498
CAS RN: 473-29-0
M. Wt: 226.08 g/mol
InChI Key: PJBJJXCZRAHMCK-UHFFFAOYSA-N
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Description

N,N-Dichlorobenzenesulfonamide, also known as dichloramine B, is an organic compound with the molecular formula C6H5Cl2NO2S . It has a molecular weight of 226.08 g/mol.


Molecular Structure Analysis

The molecular structure of N,N-Dichlorobenzenesulfonamide consists of a benzene ring attached to a sulfonamide group with two chlorine atoms .


Chemical Reactions Analysis

N,N-Dichlorobenzenesulfonamide has been found to participate in a variety of reactions. For instance, it has been used as a site-selective electrophilic chlorinating agent towards carbanionic substrates . It has also been involved in the synthesis of chalcone derivatives .


Physical And Chemical Properties Analysis

N,N-Dichlorobenzenesulfonamide is a solid at room temperature . It has a boiling point of approximately 319.2°C at 760 mmHg and a melting point of 74°C .

Scientific Research Applications

  • Chemical Synthesis and Radical Annulation : N,N-Dichlorobenzenesulfonamide, also known as dichloramine-B, has been used in chemical synthesis. A study demonstrated its regioselective radical addition to 1-alkenes, leading to the formation of N-chloro-N-allylamide derivatives. These derivatives were then used to synthesize pyrrolidine derivatives through a radical annulation reaction (Tsuritani, Shinokubo, & Oshima, 2003).

  • Protein Kinase Inhibition : Isoquinolinesulfonamides, with a structural similarity to N,N-Dichlorobenzenesulfonamide, have been identified as potent inhibitors of various protein kinases, including cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. These inhibitors are useful in biochemical research for understanding protein kinase-mediated processes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

  • Anticancer Research : Several studies have explored the anticancer potential of N,N-Dichlorobenzenesulfonamide derivatives. For instance, novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity against different human cancer cell lines, showing promising results (Bułakowska et al., 2020).

  • Enzyme Inhibition Studies : Benzenesulfonamide derivatives have been investigated for their inhibitory activities on enzymes such as human paraoxonase. These studies help in understanding the role of these compounds in metabolic processes and their potential therapeutic applications (Işık et al., 2019).

  • Development of Nonsteroidal Receptor Antagonists : Research has been conducted on N-(4-Phenoxyphenyl)benzenesulfonamide derivatives as a new class of nonsteroidal progesterone receptor antagonists. These compounds are potential candidates for the treatment of diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).

Safety And Hazards

N,N-Dichlorobenzenesulfonamide is classified as an oxidizing substance, as indicated by the GHS03 pictogram . It may cause fire or explosion if it comes into contact with combustible materials .

Future Directions

Research into N,N-Dichlorobenzenesulfonamide and its derivatives has shown promising results in the field of anticancer and antioxidant properties . This suggests potential future directions in medical and pharmaceutical research.

properties

IUPAC Name

N,N-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c7-9(8)12(10,11)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBJJXCZRAHMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060053
Record name Benzenesulfonamide, N,N-dichloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dichlorobenzenesulfonamide

CAS RN

473-29-0
Record name N,N-Dichlorobenzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N,N-dichloro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloramine B
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80504
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Record name Benzenesulfonamide, N,N-dichloro-
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Record name Benzenesulfonamide, N,N-dichloro-
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Record name N,N-dichlorobenzenesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
H TERAUCHI, K KOWATA, T MINEMATSU… - Chemical and …, 1977 - jstage.jst.go.jp
Reactions of DBU, DCU, and DBBS or N, N-dibromo-p-toluenesu1fonamide with 1, 2-dihydronaphthalene were examined in which DBBS gave desired adduct,(5), in good yield …
Number of citations: 18 www.jstage.jst.go.jp
大槻一夫, 荻原捷子, 竹村庄司, 上農義雄 - … and Pharmaceutical Bulletin, 1970 - jlc.jst.go.jp
' and N,N-Dichlorobenzamide with Dihydropyranm Page 1 No. 2 281 Ch .Ph .B H. [186321151 281g (15pm) UDC 547. 582. 4. 04 Reaction of N—Haloamide. X11) Reaction of N,N-…
Number of citations: 3 jlc.jst.go.jp
EV Kondrashov, IB Rozentsveig… - Russian journal of …, 2003 - Springer
N,N-Dichlorosulfonamides react with trichloroethylene and 1,2-dichloroethylene at a temperature not exceeding 20C to afford unstable addition products, N-chloro-N-(1,2,2,2-…
Number of citations: 3 link.springer.com
T Tsuritani, H Shinokubo, K Oshima - The Journal of Organic …, 2003 - ACS Publications
A highly regioselective radical addition of N,N-dichlorobenzenesulfonamide (dichloramine-B) to 1-alkenes is achieved at −78 C by the use of triethylborane as a radical initiator. The …
Number of citations: 51 pubs.acs.org
Y Ueno, S Takemura, Y Ando… - Chemical and …, 1967 - jstage.jst.go.jp
Reaction between N, N-dihalobenzenesulfonamide (I) and cyclohexene (II) was studied. Addition products, DL-cis-and DL-trans-2-halo-1-benzenesulfonamidocyclohexanes (III and IV), …
Number of citations: 41 www.jstage.jst.go.jp
A Khazaei, RG Vaghei - Tetrahedron letters, 2002 - Elsevier
Facile regeneration of carbonyl compounds from oximes using poly[4-vinyl-N,N-dichlorobenzenesulfonamide] - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 52 www.sciencedirect.com
寺内弘実, 小綿恵子, 峯松敏江, 竹村庄司 - … and Pharmaceutical Bulletin, 1977 - jlc.jst.go.jp
N, N-Dibromourethan (DBU) was prepared. The addition of DBU to styrene gave an anti-Markownikoff's adduct, (2). The orientation of the addition of DBU is thus similar to that of N, N-…
Number of citations: 2 jlc.jst.go.jp
S TAKEMURA, H NIIZATO, Y UENO - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
The possibility of the participation of coexisting substance such as formamide to the reaction system of olefin with N-haloamide appeared to be of interest to investigate. As the result of …
Number of citations: 3 www.jstage.jst.go.jp
S Karur, SRSS Kotti, X Xu, JF Cannon… - Journal of the …, 2003 - ACS Publications
A Catalytic Reaction of Alkynes via Multiple-Site Functionalization | Journal of the American Chemical Society ACS ACS Publications C&EN CAS Find my institution Blank image Log In …
Number of citations: 35 pubs.acs.org
YA Aizina, IB Rozentsveig, AV Popov… - Russian Journal of …, 2017 - Springer
Reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene underlies an effective method developed for the synthesis of highly reactive 4-…
Number of citations: 3 link.springer.com

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